molecular formula C8H15NO4 B4289462 4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolan-2-one

4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolan-2-one

Cat. No.: B4289462
M. Wt: 189.21 g/mol
InChI Key: IZNZNNWTHZKELZ-UHFFFAOYSA-N
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Description

4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolan-2-one is a heterocyclic compound that contains an oxazolidinone ring

Preparation Methods

The synthesis of 4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-2-methyl-1-propanol with ethyl chloroformate, followed by cyclization with formaldehyde. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like methanol. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different hydroxylated products.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolan-2-one can be compared with other similar compounds, such as:

    4-hydroxy-2-quinolones: These compounds also contain a hydroxyl group and an oxazolidinone ring, but differ in their overall structure and properties.

    Coumarin derivatives: These compounds have a similar heterocyclic structure but differ in their biological activities and applications. The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound for various applications.

Properties

IUPAC Name

4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-7(2)8(3,12)9(4-5-10)6(11)13-7/h10,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNZNNWTHZKELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)CCO)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolan-2-one
Reactant of Route 2
4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolan-2-one
Reactant of Route 3
4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolan-2-one
Reactant of Route 4
4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolan-2-one
Reactant of Route 5
4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolan-2-one
Reactant of Route 6
4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolan-2-one

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